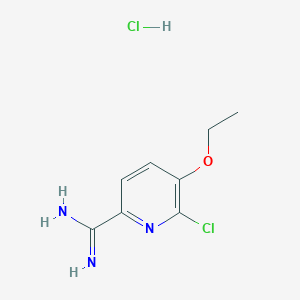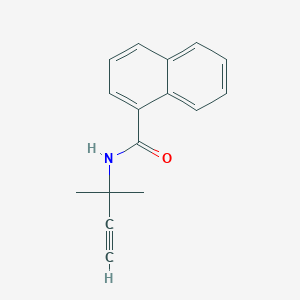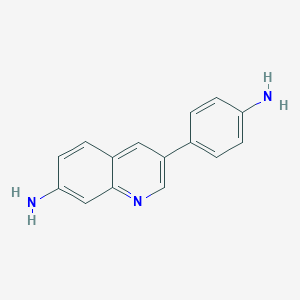
1-(3-Nitroquinolin-4-yl)guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Nitroquinolin-4-yl)guanidine is a chemical compound with the molecular formula C10H9N5O2 It is a derivative of quinoline, a heterocyclic aromatic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Nitroquinolin-4-yl)guanidine typically involves the reaction of 3-nitroquinoline with guanidine. The process can be carried out under various conditions, often involving the use of solvents and catalysts to facilitate the reaction. One common method involves the use of a transition metal catalyst to promote the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to increase yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Nitroquinolin-4-yl)guanidine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or other strong bases.
Major Products Formed
Oxidation: Further oxidized nitro derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(3-Nitroquinolin-4-yl)guanidine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(3-Nitroquinolin-4-yl)guanidine involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. It may also interact with DNA or proteins, leading to changes in their function and activity .
Comparación Con Compuestos Similares
Similar Compounds
1-(3-Nitroquinolin-4-yl)guanidine: Unique due to its specific substitution pattern on the quinoline ring.
1,1,3,3-Tetramethyl-2-(quinolin-8-yl)guanidine: Another quinoline derivative with different substituents, leading to varied chemical properties.
N1,N1-Dimethyl-3-nitrobenzene-1,4-diamine: A related compound with a different core structure but similar functional groups.
Uniqueness
This compound is unique due to its specific combination of a nitro group and a guanidine moiety attached to the quinoline ring.
Propiedades
Número CAS |
51294-35-0 |
|---|---|
Fórmula molecular |
C10H9N5O2 |
Peso molecular |
231.21 g/mol |
Nombre IUPAC |
2-(3-nitroquinolin-4-yl)guanidine |
InChI |
InChI=1S/C10H9N5O2/c11-10(12)14-9-6-3-1-2-4-7(6)13-5-8(9)15(16)17/h1-5H,(H4,11,12,13,14) |
Clave InChI |
HFOQLQCWLDNGKB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=C(C=N2)[N+](=O)[O-])N=C(N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1'-Ethyl-1'H-spiro[pyrrolidine-3,2'-quinazolin]-4'(3'H)-one](/img/structure/B15067024.png)

![Ethyl 6H-furo[2,3-E]indole-7-carboxylate](/img/structure/B15067042.png)

![Dibenzo[c,f][2,7]naphthyridine](/img/structure/B15067063.png)


